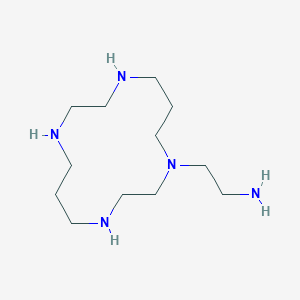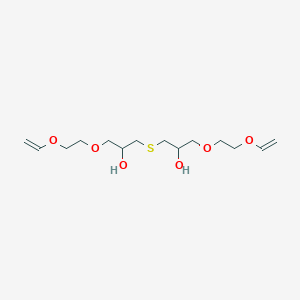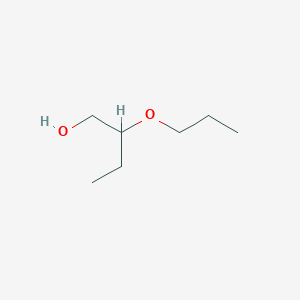
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate, followed by cyclization with glyoxal to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying imidazolidine chemistry and its derivatives.
Biology: Investigated for its antifungal properties and effects on fungal cell membranes.
Medicine: Explored for potential therapeutic applications, including antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural use .
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme succinate dehydrogenase in fungal cells, disrupting the electron transport chain and leading to cell death. This inhibition prevents the fungi from producing energy, effectively controlling fungal growth and spread .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-(propan-2-yl)imidazolidine-1-carboxamide
- 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
Uniqueness
2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide is unique due to its specific substitution pattern and its broad-spectrum antifungal activity. Its effectiveness in agricultural applications sets it apart from other similar compounds .
Propriétés
| 104700-58-5 | |
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2,4-dioxo-3-phenyl-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)14-12(18)15-8-11(17)16(13(15)19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,18) |
Clé InChI |
YAPYMCOIVZGZTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


